molecular formula C9H11NO3 B2755900 (R)-2-Amino-2-(3-methoxyphenyl)acetic acid CAS No. 25698-23-1

(R)-2-Amino-2-(3-methoxyphenyl)acetic acid

Cat. No. B2755900
CAS RN: 25698-23-1
M. Wt: 181.191
InChI Key: UMKVNPOZWRHJPM-MRVPVSSYSA-N
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Description

  • Structure :

Synthesis Analysis

The synthesis of this compound involves various methods. One common approach is the Knoevenagel condensation between malonic acid and an appropriate aldehyde. For example, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid can be synthesized by condensing 4-hydroxy-3-methoxybenzaldehyde with malonic acid, followed by hydrogenation to yield the desired product .


Molecular Structure Analysis

The molecular structure of ®-2-Amino-2-(3-methoxyphenyl)acetic acid consists of an amino group, a carboxylic acid group, and a methoxyphenyl moiety. The chiral center at the α-carbon gives rise to the ®-configuration .


Chemical Reactions Analysis

  • Protodeboronation : This compound can undergo protodeboronation, which is useful for functionalizing boronic esters. It can be used in various transformations, including hydromethylation of alkenes .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 65-69°C .
  • Safety : It is classified as an eye irritant (H318) and should be handled with appropriate precautions .

Safety and Hazards

  • Precautionary Measures : Wear eye protection and rinse eyes thoroughly if exposed .

properties

IUPAC Name

(2R)-2-amino-2-(3-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKVNPOZWRHJPM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-2-(3-methoxyphenyl)acetic acid

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